molecular formula C25H20FNO3S B2511498 3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE CAS No. 899760-30-6

3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE

Cat. No.: B2511498
CAS No.: 899760-30-6
M. Wt: 433.5
InChI Key: UDFGCOXANHGKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a dimethylbenzoyl group, a fluorobenzenesulfonyl group, and a methyl group attached to the quinoline core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the substituent groups. Common synthetic routes include:

    Friedländer Synthesis: This method involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts to form the quinoline core.

    Electrophilic Aromatic Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzoyl chloride, fluorobenzenesulfonyl chloride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-DIMETHYLBENZOYL)-4-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLINE
  • 3-(3,4-DIMETHYLBENZOYL)-4-(4-BROMOBENZENESULFONYL)-6-METHYLQUINOLINE
  • 3-(3,4-DIMETHYLBENZOYL)-4-(4-IODOBENZENESULFONYL)-6-METHYLQUINOLINE

Uniqueness

The uniqueness of 3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE lies in the presence of the fluorobenzenesulfonyl group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(4-fluorophenyl)sulfonyl-6-methylquinolin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3S/c1-15-4-11-23-21(12-15)25(31(29,30)20-9-7-19(26)8-10-20)22(14-27-23)24(28)18-6-5-16(2)17(3)13-18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFGCOXANHGKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.